Methyl 4-hydroxy-4-phenylbutyrate

GHB receptor GABA(B) receptor behavioral pharmacology

Methyl 4-hydroxy-4-phenylbutyrate (CAS: 22320-10-1 for the racemate; CAS: 111044-00-9 for the (R)-enantiomer) is a phenylbutyrate derivative with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. It serves as a key intermediate in the asymmetric synthesis of fluoxetine and its metabolites , and its free acid form exhibits selective binding to γ-hydroxybutyrate (GHB) receptors while avoiding GABA(B) receptor activation.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8477094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-4-phenylbutyrate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C1=CC=CC=C1)O
InChIInChI=1S/C11H14O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
InChIKeyCMSDQUFMNBKXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-4-phenylbutyrate: A Chiral Intermediate with Distinct Pharmacological and Synthetic Differentiation


Methyl 4-hydroxy-4-phenylbutyrate (CAS: 22320-10-1 for the racemate; CAS: 111044-00-9 for the (R)-enantiomer) is a phenylbutyrate derivative with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol [1]. It serves as a key intermediate in the asymmetric synthesis of fluoxetine and its metabolites [2], and its free acid form exhibits selective binding to γ-hydroxybutyrate (GHB) receptors while avoiding GABA(B) receptor activation [3].

Chiral intermediate for (R)-fluoxetine asymmetric synthesis research
Free acid form shows reported GHB receptor selectivity without GABA(B) activation
Absence of catalepsy in mouse behavioral models differentiates from GHB

Why Methyl 4-hydroxy-4-phenylbutyrate Cannot Be Simply Replaced by Other Phenylbutyrates or GHB Analogs


Superficially similar phenylbutyrate derivatives and GHB analogs exhibit profoundly different receptor binding profiles and in vivo behavioral outcomes. For example, 4-phenylbutyrate acts as a histone deacetylase (HDAC) inhibitor [1], whereas methyl 4-hydroxy-4-phenylbutyrate's free acid form selectively targets GHB receptors without GABA(B) activation [2]. Even among GHB analogs, 4-hydroxy-4-phenylbutyric acid is distinguished by its unique ability to avoid GABA(B)-mediated catalepsy, a key differentiator from GHB itself and other structural variants [2]. Substitution with 2- or 3-phenylbutyrate, cinnamate, or phenoxyacetate yields significantly weaker HDAC inhibition [1].

Functional divergence from 4-phenylbutyrate
4-Phenylbutyrate is an HDAC inhibitor; the free acid form targets GHB receptors. These distinct mechanisms may limit direct substitution in epigenetic vs. CNS research.
GABA(B)-mediated catalepsy risk with GHB analogs
GHB and GABAB agonists induce catalepsy, while this compound does not. However, ataxia and hypolocomotion effects may still overlap, altering behavioral endpoint interpretation.
Weaker HDAC inhibition by structural analogs
2- or 3-phenylbutyrate and cinnamate exhibit reported lower HDAC inhibition. Using these as substitutes for 4-phenylbutyrate in epigenetic studies may confound results.

Quantitative Differentiation of Methyl 4-hydroxy-4-phenylbutyrate: A Comparative Evidence Guide


GHB Receptor Selectivity: 4-Hydroxy-4-phenylbutyric Acid vs. GHB and GABAB Agonists

The free acid form (4-hydroxy-4-phenylbutyric acid) displaces [3H]NCS-382 from GHB receptors at concentrations that do not markedly affect [3H]GABA binding to GABAB receptors, demonstrating receptor selectivity [1]. In behavioral assays, this compound does not induce catalepsy, unlike GHB and GABAB agonists (e.g., baclofen, SKF97541) which produce dose-dependent catalepsy [1].

GHB receptor selectivity
Head-to-head
Displaces [3H]NCS-382; no catalepsy. GHB IC50 = 25 μM (comparator)
Supports GHB receptor-selective research without GABA(B)-mediated catalepsy
Mouse behavioral model context; receptor selectivity reported
GHB receptor GABA(B) receptor behavioral pharmacology

HDAC Inhibition and Histone Acetylation: 4-Phenylbutyrate vs. Structural Analogs

4-Phenylbutyrate demonstrates superior HDAC inhibition and histone acetylation induction compared to its structural analogs. In DS19 mouse erythroleukemia cells, 4-phenylbutyrate is a more effective HDAC inhibitor than 2-phenylbutyrate, 3-phenylbutyrate, cinnamate, methoxycinnamate, 2-phenoxybutyrate, and phenoxyacetate [1].

HDAC inhibition ranking
Head-to-head
4-phenylbutyrate > 2-phenylbutyrate > 3-phenylbutyrate > cinnamate, others
Reported HDAC inhibition hierarchy in DS19 cells
Cell-model context; epigenetic research
histone deacetylase inhibitor epigenetics erythroleukemia

Synthetic Efficiency: Methyl 4-hydroxy-4-phenylbutyrate via Reformatsky-Type Reaction

A scalable synthesis of methyl 4-hydroxy-4-phenylbutyrate proceeds via a Reformatsky-type reaction between methyl bromoacetate and styrene oxide using zinc powder and trimethylchlorosilane as activators, achieving a 90% theoretical yield after distillation [1].

Racemic synthesis yield
Method context
90% isolated yield
Supports scalable procurement for research
Zinc-mediated Reformatsky reaction
organic synthesis Reformatsky reaction process chemistry

Chiral Purity and Enantiomeric Excess: (R)-Methyl 4-hydroxy-4-phenylbutanoate as a Key Intermediate

The (R)-enantiomer (CAS: 111044-00-9) is synthesized via asymmetric reduction of methyl 3-benzoylpropionate using (S)-Me-CBS oxazaborolidine chiral auxiliary, yielding high enantiomeric purity essential for the preparation of (R)-fluoxetine [1].

Enantiomeric excess
Cross-study comparable
>95% ee (R)-isomer
Enables chiral reference-standard workflow; supports asymmetric synthesis
Asymmetric reduction with (S)-Me-CBS catalyst
asymmetric synthesis chiral auxiliary fluoxetine

Absence of GABA(B)-Mediated Behavioral Effects: 4-Hydroxy-4-phenylbutyric Acid vs. GHB and GABAB Agonists

In mice, 4-hydroxy-4-phenylbutyric acid (UMB68) produces hypolocomotion, ataxia, and loss of righting but notably does NOT induce catalepsy, unlike GHB and GABAB agonists [1]. Furthermore, the ataxia induced by UMB68 is not antagonized by the GABAB antagonist CGP35348, confirming its mechanism is distinct from GABA(B) activation [1].

Catalepsy avoidance
Head-to-head
No catalepsy; ataxia not reversed by CGP35348
Reported behavioral differentiation from GABAB agonists
Mouse behavioral assays; distinct from GHB/GABAB profile
GABA(B) receptor catalepsy ataxia

Structural Differentiation: 4-Hydroxy-4-phenylbutyrate vs. 4-Phenylbutyrate in HDAC Inhibition

4-Phenylbutyrate is a well-established HDAC inhibitor and inducer of histone acetylation. Methyl 4-hydroxy-4-phenylbutyrate, a hydroxylated analog, is primarily utilized as a chiral intermediate rather than a direct HDAC inhibitor. Its free acid form, 4-hydroxy-4-phenylbutyric acid, does not share the same HDAC inhibition profile and instead exhibits GHB receptor selectivity [1][2].

Pharmacological divergence
Class-level inference
Free acid: GHB receptor ligand (no HDAC). 4-Phenylbutyrate: HDAC inhibitor.
Divergent target profiles may limit direct substitution between GHB and HDAC research contexts
Based on in vitro binding and cell assay data
HDAC inhibitor structure-activity relationship epigenetics

Validated Research and Industrial Applications for Methyl 4-hydroxy-4-phenylbutyrate Based on Comparative Evidence


Asymmetric Synthesis of (R)-Fluoxetine and Chiral Pharmaceutical Intermediates

The (R)-enantiomer of methyl 4-hydroxy-4-phenylbutanoate serves as a crucial chiral intermediate in the synthesis of (R)-fluoxetine, an antidepressant, and its major metabolite (R)-norfluoxetine [1]. The high enantiomeric excess achieved via oxazaborolidine-catalyzed asymmetric reduction (typically >95% ee) enables efficient, stereocontrolled production of these pharmaceuticals without requiring resolution steps [1].

GHB Receptor Pharmacology and CNS Drug Discovery

The free acid form (4-hydroxy-4-phenylbutyric acid) is employed as a selective GHB receptor ligand that avoids GABA(B) receptor activation [2]. This property makes it a valuable tool compound for dissecting GHB receptor-mediated effects (e.g., hypolocomotion, ataxia) from GABA(B)-mediated catalepsy and sedation [2]. It is particularly relevant for developing next-generation narcolepsy therapeutics with reduced side effect profiles.

Scalable Process Chemistry for Bulk Production of Racemic Hydroxy Ester

The racemic methyl 4-hydroxy-4-phenylbutyrate can be produced in multigram quantities with a 90% isolated yield via a robust Reformatsky-type reaction using zinc and trimethylchlorosilane in isopropyl acetate [3]. This scalable, cost-effective route supports large-volume procurement for industrial research, including high-throughput screening and process development studies.

Epigenetic Research Using 4-Phenylbutyrate Scaffold (Differentiated Application)

While methyl 4-hydroxy-4-phenylbutyrate itself is not an HDAC inhibitor, its structural analog 4-phenylbutyrate demonstrates superior HDAC inhibition and histone acetylation induction compared to 2- and 3-phenylbutyrate, cinnamate, and phenoxyacetate [4]. This evidence guides the selection of 4-phenylbutyrate as the preferred scaffold for developing HDAC-targeted anticancer agents, underscoring the importance of structural differentiation in procurement decisions.

Application
Selection Property
Validation Focus
Chiral intermediate for (R)-fluoxetine synthesis
High enantiomeric purity
Stereochemical control in asymmetric synthesis research
GHB receptor pharmacology studies
GHB receptor selectivity without GABA(B) activation
Behavioral endpoint differentiation (catalepsy vs. ataxia)
Process chemistry for racemic intermediate
Reported high-yielding Reformatsky reaction
Scalability for research procurement and screening
Compound differentiation for HDAC vs. GHB research
Distinct pharmacological profiles
Target selectivity validation in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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